3-fluorocyclohexa-3,5-diene-1,2-diol
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Overview
Description
3-fluorocyclohexa-3,5-diene-1,2-diol is an organic compound with the molecular formula C6H7FO2 It is a fluorinated derivative of catechol, featuring a six-membered ring with two hydroxyl groups and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-fluorocyclohexa-3,5-diene-1,2-diol can be synthesized through the microbial oxidation of fluorobenzene. The process involves the use of specific microorganisms that can introduce hydroxyl groups into the aromatic ring, resulting in the formation of the desired diol . Another method involves the dehydration of 1,2-dihydroxy-3-fluorocyclohexa-3,5-diene under basic conditions, typically using alkali metal hydroxides or tetraalkylammonium hydroxides at temperatures ranging from 20°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial oxidation processes or chemical synthesis routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
3-fluorocyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into other reduced forms.
Substitution: The fluorine atom or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the diol.
Scientific Research Applications
3-fluorocyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-fluorocyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-aminocyclohexa-2,6-diene-1-sulfonic acid: This compound shares a similar cyclohexadiene structure but with different functional groups.
1,1′-(3,5-Cyclohexadiene-1,3-diyl)dibenzene: Another compound with a cyclohexadiene core, used in different chemical contexts.
Uniqueness
3-fluorocyclohexa-3,5-diene-1,2-diol is unique due to the presence of both hydroxyl groups and a fluorine atom on the cyclohexadiene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-fluorocyclohexa-3,5-diene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCDWTRUIYAHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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